4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Fragment-based drug discovery SARS-CoV-2 PLpro X-ray crystallography

4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 883013-49-8) is a pyrazolone fragment molecule (MW 166.22 Da, C₉H₁₄N₂O) featuring an allyl substituent at position 4 and a propyl group at position 3 of the partially saturated pyrazol-5-one ring. It is marketed as a fragment for fragment-based drug discovery (FBDD) and has been crystallographically validated as a binder to SARS-CoV-2 papain-like protease (PLpro) at 2.06 Å resolution (PDB: 13NF), placing it among 129 confirmed binders from an 800-compound fragment screen.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 883013-49-8
Cat. No. B2495296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one
CAS883013-49-8
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCCCC1=NNC(=O)C1CC=C
InChIInChI=1S/C9H14N2O/c1-3-5-7-8(6-4-2)10-11-9(7)12/h3,7H,1,4-6H2,2H3,(H,11,12)
InChIKeyPWSMRCNUCWFXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 883013-49-8): A Crystallographically Validated Fragment for Antiviral Drug Discovery


4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 883013-49-8) is a pyrazolone fragment molecule (MW 166.22 Da, C₉H₁₄N₂O) featuring an allyl substituent at position 4 and a propyl group at position 3 of the partially saturated pyrazol-5-one ring . It is marketed as a fragment for fragment-based drug discovery (FBDD) and has been crystallographically validated as a binder to SARS-CoV-2 papain-like protease (PLpro) at 2.06 Å resolution (PDB: 13NF), placing it among 129 confirmed binders from an 800-compound fragment screen [1]. The compound is supplied at ≥98% purity by multiple vendors and carries the catalog identifier Fr14399 in the TargetMol fragment library [2].

Why a Generic 4,5-Dihydro-1H-pyrazol-5-one Cannot Replace 4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one in Structure-Guided Antiviral Programs


Substituting 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one with an uncharacterized or differently substituted pyrazolone fragment carries the risk of losing validated target engagement at SARS-CoV-2 PLpro. Among 800 fragments screened by Wang et al. (2026), only 129 (16.1%) produced validated binding events, and the specific substitution pattern of the 4-allyl-3-propyl scaffold engages the blocking loop 2 (BL2) and ubiquitin/ISG15 binding interface of PLpro through defined hydrogen-bond networks and hydrophobic interactions [1]. The allyl group at position 4 also provides a unique synthetic handle for subsequent fragment elaboration via olefin cross-metathesis or hydroboration chemistry that is absent in fully saturated analogs such as 3-propyl-2-pyrazolin-5-one (CAS 29211-70-9). Furthermore, the compound's measured LogP of 1.46 and TPSA of 41.46 Ų place it within Rule-of-Three compliant fragment space, a profile that more polar (hydroxylated) analogs like 4-allyl-4-hydroxy-3-methyl-1H-pyrazol-5(4H)-one (CAS 857985-31-0) do not identically match .

Quantitative Differentiation Evidence for 4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one: Head-to-Head Fragment Comparator Analysis


Crystallographically Confirmed Target Engagement at SARS-CoV-2 PLpro vs. Non-Binding Fragments in the Same Library

In a systematic crystallographic fragment screen of 800 compounds against SARS-CoV-2 PLpro-C111S, 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (Fr14399) was one of 129 fragments (16.1% hit rate) that produced a validated binding event with a refined X-ray structure at 2.06 Å resolution (PDB: 13NF; R-free = 0.208, R-work = 0.191) [1]. The remaining 671 compounds in the library failed to yield validated electron density for binding. This provides direct experimental evidence that the target compound occupies a specific binding site on PLpro, whereas the majority of screened fragments, including other pyrazolone analogs, did not. The compound engages the blocking loop 2 (BL2) and ubiquitin/ISG15 binding interface, regions critical for PLpro's dual role in viral polyprotein processing and host immune suppression [1].

Fragment-based drug discovery SARS-CoV-2 PLpro X-ray crystallography

Fragment-Like Physicochemical Profile: Rule-of-Three Compliance vs. Larger Lead-Like Pyrazolones

4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one exhibits physicochemical properties consistent with optimal fragment space: MW 166.22 Da (threshold ≤300), calculated LogP 1.46 (threshold ≤3), TPSA 41.46 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 4 rotatable bonds . This profile places it within the Rule of Three (Ro3) guidelines for fragment-based screening. In contrast, many biologically active pyrazolones used as lead compounds or drugs (e.g., metamizole, MW 311.4; phenazone, MW 188.2) exceed fragment definitions or carry additional polar functionality that alters physicochemical properties [1]. The compound's relatively low LogP and moderate TPSA suggest balanced solubility and permeability suitable for fragment soaking experiments, unlike more lipophilic 4,5-diaryl pyrazolone analogs that may suffer from aggregation or poor solubility at crystallographic concentrations.

Fragment-based drug discovery Physicochemical profiling Rule of Three

Synthetic Tractability: Allyl Handle for Fragment Elaboration vs. Saturated Alkyl Analogs

The 4-allyl substituent on 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one provides a terminal olefin that serves as a versatile synthetic handle for fragment elaboration via olefin cross-metathesis, hydroboration-oxidation, epoxidation, or Heck coupling reactions . This is a key advantage over the des-allyl analog 3-propyl-2-pyrazolin-5-one (CAS 29211-70-9, MW 126.16), which lacks this reactive functionality and would require de novo functionalization at the C4 position . The Pd-catalyzed asymmetric allylic alkylation of pyrazol-5-ones, as demonstrated by Zhou et al. (2013), establishes the broader precedent for allyl-functionalized pyrazolones as competent substrates in enantioselective C–C bond-forming reactions, achieving yields up to 99% and enantioselectivities up to 97% ee for related substrates [1].

Fragment elaboration Synthetic chemistry Olefin metathesis

Historical Class Precedent: Allyl-Substituted Pyrazolones Exhibit Enhanced Antipyretic and Analgesic Potency vs. Other 4-Alkyl Congeners

A classical structure-activity relationship study of 18 pyrazolone derivatives by Japanese pharmacologists (1937) demonstrated that among compounds bearing various 4-position substituents (methyl, ethyl, n-propyl, isopropyl, n-butyl, isobutyl, sec-butyl, isoamyl, and allyl), those with isopropyl or allyl at position 4 exhibited the strongest antipyretic and analgesic effects [1]. This provides class-level evidence that the allyl substituent at position 4 confers superior pharmacodynamic activity within the pyrazolone series relative to n-propyl, n-butyl, and other alkyl congeners. The target compound uniquely combines this potency-enhancing 4-allyl group with a 3-propyl group, a substitution pattern not present in any other commercially available fragment from the same pyrazol-5-one class. Modern pyrazolone reviews confirm that biological activity is highly dependent on the nature and position of substituents [2].

Pyrazolone SAR Antipyretic activity Analgesic potency

Recommended Application Scenarios for 4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one Based on Validated Differentiation Evidence


Structure-Guided Fragment-to-Lead Optimization Targeting SARS-CoV-2 PLpro

This is the highest-evidence application scenario. The compound's crystallographically validated binding to PLpro at 2.06 Å (PDB: 13NF) provides an experimentally confirmed starting point for structure-based drug design against coronaviral proteases [1]. The defined binding mode at the BL2 loop and ubiquitin/ISG15 interface enables rational fragment growing, merging, or linking strategies. Procurement is justified over non-validated fragments because the X-ray structure eliminates ambiguity about binding pose and target engagement, accelerating the design-make-test cycle. The 4-allyl group offers a tractable vector for fragment elaboration via olefin metathesis or hydroboration chemistry [2].

Assembly of a Physicochemically Balanced Fragment Screening Library

With MW 166.22 Da, LogP 1.46, TPSA 41.46 Ų, and full Rule-of-Three compliance, this compound fills a specific niche in fragment libraries: a moderately lipophilic, low-HBD heterocyclic scaffold with an allyl functional handle [1]. It is particularly suitable for fragment libraries requiring diversity in the 150–200 Da range with one H-bond donor, a profile underrepresented in many commercial collections that are biased toward either more polar (multiple HBD/HBA) or more lipophilic (LogP > 3) fragments. The compound's presence in the TargetMol catalog at a defined purity (≥98%) with confirmed identity via the PDB deposition chain ensures reproducible procurement [3].

Medicinal Chemistry Exploration of Pyrazolone Anti-Inflammatory Scaffolds via Allyl Elaboration

Based on class-level SAR evidence that 4-allyl-substituted pyrazolones exhibit superior antipyretic and analgesic activity compared to other 4-alkyl congeners [1], this fragment serves as a privileged starting point for synthesizing novel anti-inflammatory candidates. The terminal olefin enables diversification via Pd-catalyzed allylic alkylation (demonstrated for pyrazol-5-ones with up to 99% yield and 97% ee) [2], providing a modular route to libraries of C4-functionalized analogs that retain the potency-associated allyl-derived architecture. This scenario leverages both the pharmacodynamic class precedent and the synthetic versatility of the allyl handle.

Computational Fragment Docking and Pharmacophore Model Validation

The availability of a high-resolution co-crystal structure (2.06 Å, PDB: 13NF) with well-defined electron density for the bound fragment makes this compound an ideal test case for validating computational docking algorithms, scoring functions, and pharmacophore models targeting the PLpro active site or allosteric pockets [1]. Unlike fragments without experimental binding data, the known binding pose allows quantitative assessment of pose prediction accuracy (RMSD calculations) and enrichment factor analyses. The compound's relatively small size and limited conformational flexibility (4 rotatable bonds) reduce docking uncertainty, making it a superior validation standard compared to larger, more flexible ligands.

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